
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of phosphorimidic acid, trimethylsilyl, and tris(2,2,2-trifluoroethyl) ester groups, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester typically involves the reaction of phosphorimidic acid with trimethylsilyl chloride and tris(2,2,2-trifluoroethyl) phosphate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired ester. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorimidic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions include various phosphorimidic acid derivatives, alcohols, and substituted esters. These products have distinct properties and applications in different fields .
Wissenschaftliche Forschungsanwendungen
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The trimethylsilyl and trifluoroethyl groups contribute to its stability and reactivity, allowing it to participate in various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl) phosphate: Similar in structure but with different ester groups.
Tris(2,2,2-trifluoroethyl) phosphate: Shares the trifluoroethyl groups but lacks the phosphorimidic acid and trimethylsilyl components.
Uniqueness
Phosphorimidic acid, (trimethylsilyl)-, tris(2,2,2-trifluoroethyl) ester is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Eigenschaften
CAS-Nummer |
63036-16-8 |
|---|---|
Molekularformel |
C9H15F9NO3PSi |
Molekulargewicht |
415.26 g/mol |
IUPAC-Name |
tris(2,2,2-trifluoroethoxy)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C9H15F9NO3PSi/c1-24(2,3)19-23(20-4-7(10,11)12,21-5-8(13,14)15)22-6-9(16,17)18/h4-6H2,1-3H3 |
InChI-Schlüssel |
LLJSXFLSZUKAQL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N=P(OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


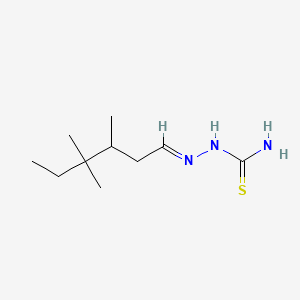
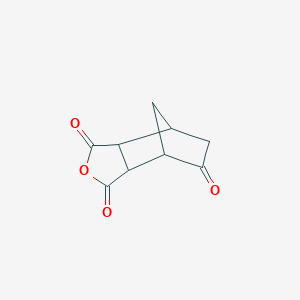
![1,1'-[(3,5-Di-tert-butylphenyl)azanediyl]di(butan-2-ol)](/img/structure/B14493119.png)
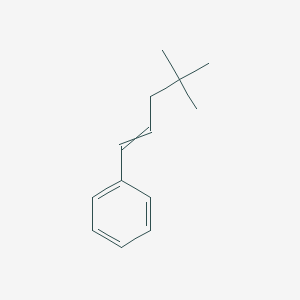
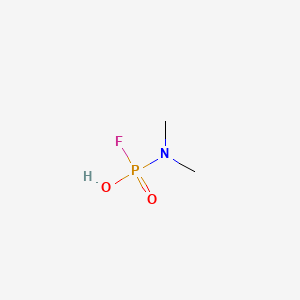
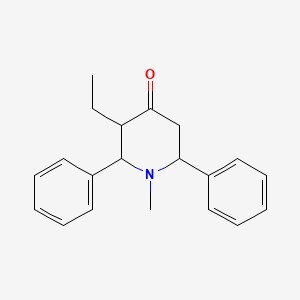
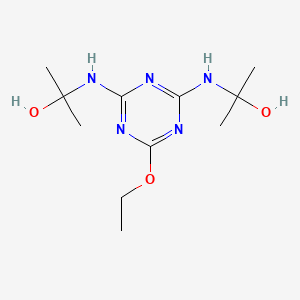
![N-[2-Oxo-1-(piperidin-1-yl)butyl]benzamide](/img/structure/B14493145.png)
![2-[3-(4-tert-Butylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14493151.png)
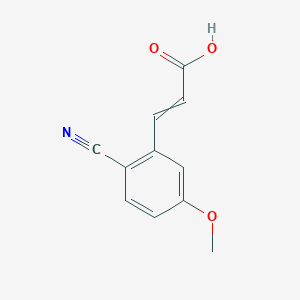
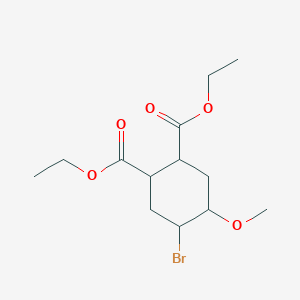


![Phenyl[2,3,5,6-tetrafluoro-4-(phenoxymethoxy)phenyl]methanone](/img/structure/B14493184.png)
